molecular formula C10H7BrClN B15329731 7-Bromo-3-(chloromethyl)isoquinoline

7-Bromo-3-(chloromethyl)isoquinoline

Cat. No.: B15329731
M. Wt: 256.52 g/mol
InChI Key: KCNRXQLIYJCIQI-UHFFFAOYSA-N
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Description

7-Bromo-3-(chloromethyl)isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and chlorine atoms in the molecule makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(chloromethyl)isoquinoline typically involves the bromination and chloromethylation of isoquinoline derivatives. One common method includes the bromination of 3-methylisoquinoline followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chloromethylation processes. These methods are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-(chloromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-3-(chloromethyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(chloromethyl)isoquinoline involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities .

Comparison with Similar Compounds

  • 7-Bromoisoquinoline
  • 3-Chloromethylisoquinoline
  • 7-Chloro-3-(bromomethyl)isoquinoline

Comparison: 7-Bromo-3-(chloromethyl)isoquinoline is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and versatility in chemical reactions. Compared to its analogs, it offers a broader range of applications in synthesis and research .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

7-bromo-3-(chloromethyl)isoquinoline

InChI

InChI=1S/C10H7BrClN/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H,5H2

InChI Key

KCNRXQLIYJCIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)CCl)Br

Origin of Product

United States

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